(2Z)-1,3-benzothiazol-2-yl(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanenitrile
Overview
Description
The compound is a derivative of 1,3-benzothiazol-2-one, which is a type of benzothiazole . Benzothiazoles are heterocyclic compounds with a wide range of applications and exhibit high biological activity .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. For instance, treatment of 1,3-benzothiazol-2(3H)-one and its 3-methyl derivative with chlorosulfonic acid can afford the corresponding 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be complex. The core structure consists of a benzene ring fused with a thiazole ring .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For example, the 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides mentioned earlier can react with water, alcohols, and amines to give 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonic acids and their esters and amides .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely. For instance, 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride, a related compound, is a solid at room temperature .Safety and Hazards
Future Directions
Benzothiazole derivatives have attracted much interest due to their high biological activity and broad spectrum of action . They have been found to exhibit fungicidal, herbicidal, growth-stimulating, and defoliating activities , suggesting potential future directions in agricultural and medicinal applications.
Mechanism of Action
Biochemical Pathways
The affected biochemical pathway is the mitochondrial electron transport chain . This chain is crucial for the production of ATP, the main energy currency of the cell. By inhibiting complex I, the compound disrupts the flow of electrons through the chain, which in turn disrupts ATP production and leads to cell death .
Properties
IUPAC Name |
(2Z)-2-(1,3-benzothiazol-2-yl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3S2/c1-20-13-7-3-5-9-15(13)22-17(20)11(10-18)16-19-12-6-2-4-8-14(12)21-16/h2-9H,1H3/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJOFFMSNXSBCO-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=C(C#N)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C(/C#N)\C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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